3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
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Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O3/c1-14(2)33-18-8-6-16(7-9-18)21-26-19(34-28-21)12-30-13-25-22-20(23(30)32)27-29-31(22)11-15-4-3-5-17(24)10-15/h3-10,13-14H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOJZDYXZUSGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a hybrid molecule that incorporates multiple pharmacologically active moieties. The biological activities associated with this compound can be attributed to its structural components, particularly the 1,2,4-oxadiazole and triazolo-pyrimidine frameworks.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
Docking studies suggest that these compounds bind effectively to bacterial target proteins, indicating their potential as antimicrobial agents.
Anticancer Potential
The 1,3,4-oxadiazole derivatives have been reported to possess anticancer properties by targeting various cellular mechanisms involved in cancer proliferation. The mechanisms include inhibition of key enzymes such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These targets are critical in cancer cell survival and replication. A review highlighted that oxadiazole hybrids could inhibit telomerase activity and other proteins contributing to tumor growth .
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of various 1,3,4-oxadiazole derivatives showed promising results against several cancer cell lines. The most active compounds were noted for their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Antimicrobial Evaluation
In another investigation into the antimicrobial efficacy of oxadiazole derivatives, compounds were tested using the Minimum Inhibitory Concentration (MIC) method against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited lower MIC values than standard antibiotics like gentamicin .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by its structural features. The presence of the isopropoxyphenyl group and the fluorobenzyl moiety enhances lipophilicity and potentially improves cell membrane permeability. This has been crucial in increasing the bioavailability of the compound in biological systems.
Scientific Research Applications
Overview
The compound 3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule with significant potential in various scientific research applications. Its structural components suggest a variety of biological activities, particularly in medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties have shown promising anticancer properties. The presence of the oxadiazole group in this compound suggests potential activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that derivatives of oxadiazoles can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
Compounds with triazole structures have been extensively studied for their antimicrobial effects. The incorporation of the fluorobenzyl and isopropoxyphenyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial and fungal pathogens. Preliminary studies on related structures suggest that they can disrupt microbial cell membranes or inhibit critical enzymatic functions necessary for pathogen survival .
Anti-inflammatory Effects
The triazolo and oxadiazole derivatives have also been associated with anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets, including kinases and enzymes involved in cancer metabolism. These studies help identify potential therapeutic targets and provide insights into the mechanism of action of the compound .
ADMET Properties
The compound has undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to evaluate its pharmacokinetic profile. The results indicate that it adheres to Lipinski's rule of five, suggesting good oral bioavailability and favorable pharmacokinetic properties for further development as a therapeutic agent .
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of similar triazole-based compounds against breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with these compounds, suggesting that modifications to the triazole ring could enhance anticancer activity.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of oxadiazoles were tested against various bacterial strains. The findings revealed that compounds with similar structural motifs exhibited strong antibacterial activity, highlighting the potential of this compound in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
